molecular formula C4H10OS B15179237 Nlu8zzc6D3 CAS No. 846047-56-1

Nlu8zzc6D3

Cat. No.: B15179237
CAS No.: 846047-56-1
M. Wt: 106.19 g/mol
InChI Key: MJQWABQELVFQJL-IMJSIDKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-2-butanol, (2S,3S)-, typically involves the reaction of butan-2-ol with a thiol group. One common method is the addition of hydrogen sulfide to butan-2-ol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the mercapto group.

Industrial Production Methods

Industrial production of 3-Mercapto-2-butanol, (2S,3S)-, involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-butanol, (2S,3S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Mercapto-2-butanol, (2S,3S)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercapto-2-butanol, (2S,3S)-, involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercapto-2-butanol, (2S,3S)-, is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in stereoselective synthesis and studies of chiral interactions in biological systems .

Properties

CAS No.

846047-56-1

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

(2S,3S)-3-sulfanylbutan-2-ol

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1

InChI Key

MJQWABQELVFQJL-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H]([C@H](C)S)O

Canonical SMILES

CC(C(C)S)O

Origin of Product

United States

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